1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
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Overview
Description
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.247. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including structures similar to the specified compound, have shown potential in the search for new antitumor drugs. Their varied biological properties have made them subjects of interest in preclinical testing for antitumor activity. The structural diversity of these compounds allows for the synthesis of molecules with different biological effects, indicating their versatility in drug discovery and development (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Biological Potency of 5-Oxo-Imidazolone Derivatives
The 5-oxo-imidazolone structure, closely related to the queried compound, is recognized for its biological potency, attracting significant research interest. These compounds have been analyzed for various activities, shedding light on their importance in modern drug discovery due to their pharmacophore characteristics (Yellasubbaiah, N., Velmurugan, V., & Nagasudha, B., 2021).
Oxidative Stress and Antioxidant Capacity
Studies have highlighted the role of compounds like chlorogenic acid in addressing oxidative stress and metabolic syndrome, showcasing their antioxidant, anti-inflammatory, and other therapeutic roles. Such research underscores the potential of similar compounds in treating various disorders, including cardiovascular disease and diabetes, through modulation of lipid and glucose metabolism (Naveed, M., Hejazi, V., Abbas, M., Kamboh, A. A., Khan, G. J., Shumzaid, M., Ahmad, F., Babazadeh, D., Fangfang, X., Modarresi-Ghazani, F., Wenhua, L., & Zhou, X., 2018).
Role in Synthetic Chemistry
The compound is part of a class of molecules that serve as critical intermediates in synthetic chemistry, enabling the creation of a broad spectrum of heterocyclic compounds. This illustrates the compound's significance not only in pharmacology but also in contributing to the development of novel organic molecules with potential therapeutic applications (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures, including the use of personal protective equipment and adherence to safe handling procedures, are essential when working with chemical compounds .
Future Directions
Properties
IUPAC Name |
(2S)-5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWLMPKIWTYMC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+](=CN1[C@@H](CCC(=O)N)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.